1-([2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a unique combination of bifuran and naphthalene moieties linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a series of cyclization reactions starting from furan derivatives.
Naphthalene Derivative Preparation: The naphthalene moiety is prepared through Friedel-Crafts alkylation or acylation reactions.
Urea Linkage Formation: The final step involves the reaction of the bifuran and naphthalene derivatives with an isocyanate or carbodiimide to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran and naphthalene moieties can be oxidized under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation with a palladium catalyst.
Substitution: Halogenation reagents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bifuran and naphthalene moieties could play a role in binding to these targets, while the urea linkage may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)urea: Similar structure but with a single furan ring.
1-([2,3’-Bifuran]-5-ylmethyl)-3-(phenylmethyl)urea: Similar structure but with a phenyl group instead of a naphthalene moiety.
Uniqueness
1-([2,3’-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of both bifuran and naphthalene moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
IUPAC Name |
1-[[5-(furan-3-yl)furan-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-12-16-6-3-5-15-4-1-2-7-19(15)16)23-13-18-8-9-20(26-18)17-10-11-25-14-17/h1-11,14H,12-13H2,(H2,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIJFYRICLTWMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=CC=C(O3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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